molecular formula C12H16ClNO2 B15129138 (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B15129138
M. Wt: 241.71 g/mol
InChI Key: SZHUXHHHBXYABK-UHFFFAOYSA-N
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Description

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a 2-methylphenyl group and a carboxylic acid functional group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-methylbenzaldehyde and pyrrolidine under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride: Similar structure but lacks the 2-methyl group on the aromatic ring.

    (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the 2-methyl group on the aromatic ring, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H

InChI Key

SZHUXHHHBXYABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O.Cl

Origin of Product

United States

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